molecular formula C17H25N3O4S B2911724 [4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone CAS No. 713096-44-7

[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone

Cat. No.: B2911724
CAS No.: 713096-44-7
M. Wt: 367.46
InChI Key: GXHMSFPPOGGODX-UHFFFAOYSA-N
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Description

The compound “[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone” appears to contain a piperazine ring and a morpholine ring, both of which are common structures in medicinal chemistry due to their ability to form hydrogen bonds with biological targets . The presence of the benzenesulfonyl group could potentially make this compound a good leaving group or electrophile in chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains a piperazine ring and a morpholine ring, both of which are heterocyclic structures. It also contains a benzenesulfonyl group attached to the piperazine ring .


Chemical Reactions Analysis

The reactivity of this compound could be quite complex due to the presence of multiple functional groups. The piperazine and morpholine rings could potentially undergo substitution reactions, while the benzenesulfonyl group could act as a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine and morpholine rings could potentially increase its solubility in water, while the benzenesulfonyl group could potentially increase its reactivity .

Mechanism of Action

[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone exerts its effects by binding to specific receptors in the brain and other tissues. The binding of this compound to the 5-HT1A receptor leads to the activation of downstream signaling pathways, which can result in the modulation of neurotransmitter release and neuronal activity. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific receptors it binds to and the downstream signaling pathways that are activated. Binding of this compound to the 5-HT1A receptor can result in the modulation of neurotransmitter release and neuronal activity, leading to the potential treatment of anxiety and depression. Additionally, the inhibition of cancer cell growth by this compound is attributed to its ability to inhibit the activity of specific enzymes involved in cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using [4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone in lab experiments is its high affinity for the 5-HT1A receptor, making it a useful tool for studying the effects of receptor activation on downstream signaling pathways. However, one of the limitations of using this compound is its potential off-target effects, as it may bind to other receptors or enzymes in addition to the 5-HT1A receptor.

Future Directions

There are several future directions for the study of [4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone. One potential direction is the development of new drugs that target the 5-HT1A receptor using this compound as a starting point. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of anxiety, depression, and cancer. Finally, the development of more specific and selective ligands for the 5-HT1A receptor may help to minimize the potential off-target effects of this compound.

Synthesis Methods

[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone can be synthesized through different methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine followed by the reaction of the resulting compound with morpholine and then with methanone. Another method involves the reaction of 4-morpholinylpiperazine with 3,4-dimethylbenzenesulfonyl chloride followed by the reaction of the resulting compound with methanone. These methods have been optimized to produce high yields of this compound.

Scientific Research Applications

[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone has been studied in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. One of the potential applications of this compound is its use as a ligand for the development of new drugs that target specific receptors in the brain. This compound has been shown to bind to the serotonin 5-HT1A receptor with high affinity, making it a potential candidate for the treatment of anxiety and depression. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-14-3-4-16(13-15(14)2)25(22,23)20-7-5-18(6-8-20)17(21)19-9-11-24-12-10-19/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHMSFPPOGGODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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